4-(2-Fluoro-1-hydroxypropan-2-yl)phenol
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Overview
Description
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenolic ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol typically involves the reaction of 2-fluorophenol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol
- 4-(2-Hydroxypropan-2-yl)phenol
- 2-Fluoro-4-(hydroxymethyl)phenol
Uniqueness
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
4-(2-fluoro-1-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11FO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6H2,1H3 |
InChI Key |
DBFLGLZKRKYLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)O)F |
Origin of Product |
United States |
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